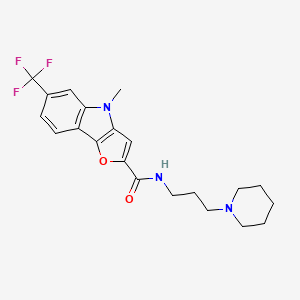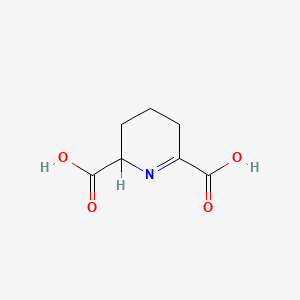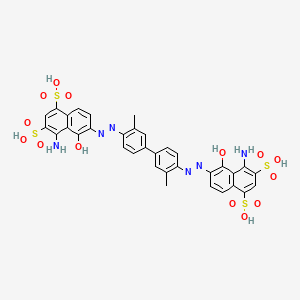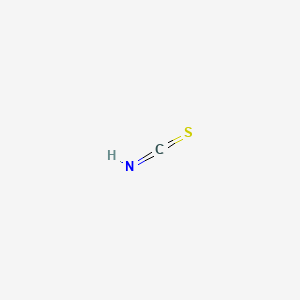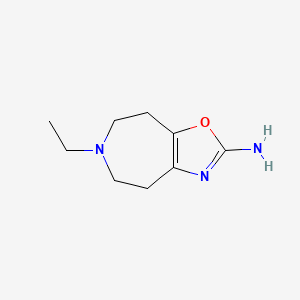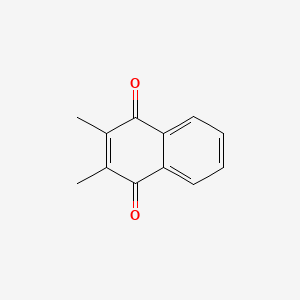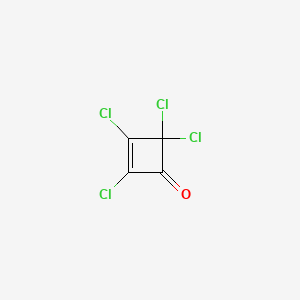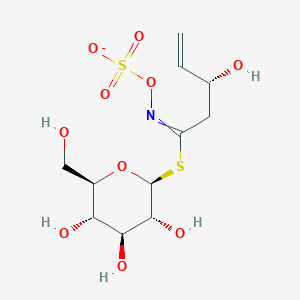
(R)-2-Hydroxy-3-butenyl glucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progoitrin(1-) is a xi-progoitrin(1-) that is the conjugate base of progoitrin. It is a conjugate base of a progoitrin.
Applications De Recherche Scientifique
Plant-Herbivore Interactions
Research on Brassica oleracea populations reveals significant differences in glucosinolate levels, including high levels of 3-butenyl glucosinolate and low levels of 2-hydroxy-3-butenyl glucosinolate in specific populations. These variations are attributed to genetic differences and environmental factors affecting plant-herbivore interactions (Mithen, Raybould, & Giamoustaris, 1995).
Biological Activities and Herbivory Resistance
2-Hydroxybut-3-enyl glucosinolate, closely related to 2-hydroxy-3-butenyl glucosinolate, demonstrates various biological activities, including resistance against generalist herbivory. Its biosynthesis involves specific enzymes that convert 3-butenyl glucosinolate into 2-hydroxybut-3-enyl glucosinolate (Hansen et al., 2008).
Metabolic Studies in Brassica Napus
A study on Brassica napus cultivars reveals insights into the metabolism of glucosinolates, including the inefficiency of desulpho-3-butenyl-glucosinolate as a precursor to 2-hydroxy-3-butenylglucosinolate, suggesting a metabolic block in certain cultivars (Josefsson, 1971).
Genetics and Biochemical Activity
The biochemistry and genetics of glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, are significant in various Brassicaceae species. These glucosinolates are integral to the plant's response to environmental stresses and herbivory (Mithen, 2001).
Occurrence in Nature
Research on Stanleya pinnata and other species has identified 2-hydroxy-3-butenyl-glucosinolate as a major constituent. Its occurrence and levels are influenced by environmental factors such as selenium concentration (Bertelsen, Gissel-nielsen, Ki˦r, & Skrydstrup, 1988).
Concentration Variability in Plants
Studies on Brassica napus demonstrate variability in glucosinolate profiles, including 2-hydroxy-3-butenyl glucosinolate, across different developmental stages and plant tissues. This variability affects the plant's interaction with pests and diseases (Fieldsend & Milford, 1994).
Isolation and Identification
Methods have been developed to isolate and identify glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, from various plant species. These methods are crucial for studying the compound's role in plant biology and ecology (Olsen & Sørensen, 1979).
Role in Animal Nutrition
Glucosinolates, including 3-butenyl and 2-hydroxy-3-butenyl glucosinolate, are significant in animal nutrition, particularly in feeds derived from Brassica species. Their content and composition influence animal health and production (Tripathi & Mishra, 2007).
Separation Techniques
Advanced separation techniques have been employed to isolate 2-hydroxy-3-butenyl glucosinolate from rapeseed residues, highlighting its potential for further biochemical and pharmacological studies (Du et al., 2008).
Propriétés
Nom du produit |
(R)-2-Hydroxy-3-butenyl glucosinolate |
|---|---|
Formule moléculaire |
C11H18NO10S2- |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
[[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/t5-,6+,8+,9-,10+,11-/m0/s1 |
Clé InChI |
MYHSVHWQEVDFQT-ILPXZUKPSA-M |
SMILES isomérique |
C=C[C@@H](CC(=NOS(=O)(=O)[O-])S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



